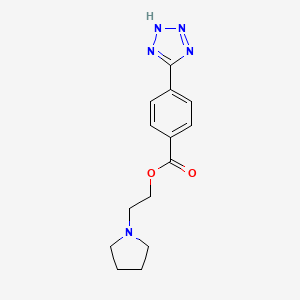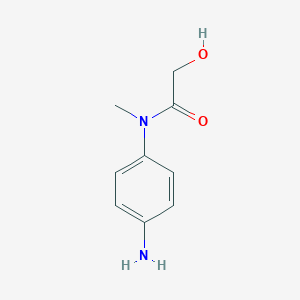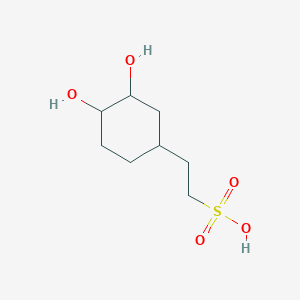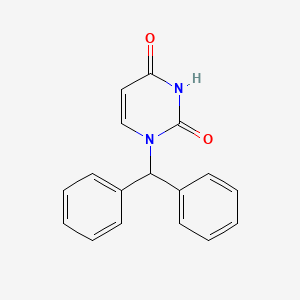![molecular formula C7H17N5O2 B12534165 Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- CAS No. 771466-17-2](/img/structure/B12534165.png)
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is known for its unique structure, which includes multiple amino groups, making it a versatile molecule in both synthetic and biological chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- typically involves the reaction of glycine with ethylenediamine under controlled conditions. The process may include steps such as:
Condensation Reaction: Glycine reacts with ethylenediamine in the presence of a catalyst to form the desired compound.
Purification: The product is purified using techniques like crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in protein synthesis and enzyme function.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to specific biological outcomes. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine-N-monoacetic acid: Similar structure but with different functional groups.
N-(2-Aminoethyl)glycine: A simpler derivative with fewer amino groups.
Uniqueness
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- is unique due to its multiple amino groups, which provide versatility in chemical reactions and biological interactions. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
771466-17-2 |
|---|---|
Fórmula molecular |
C7H17N5O2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-[bis(2-aminoethylamino)methylideneamino]acetic acid |
InChI |
InChI=1S/C7H17N5O2/c8-1-3-10-7(11-4-2-9)12-5-6(13)14/h1-5,8-9H2,(H,13,14)(H2,10,11,12) |
Clave InChI |
JYDJRUZTMNQQRJ-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=NCC(=O)O)NCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B12534097.png)


![3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-](/img/structure/B12534113.png)

![1,3-Propanediol, 2-[(aminomethyl)amino]-](/img/structure/B12534134.png)

![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)


![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)

